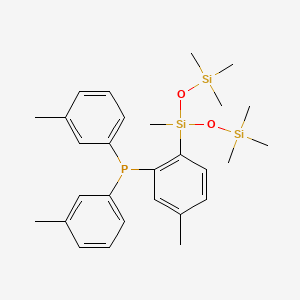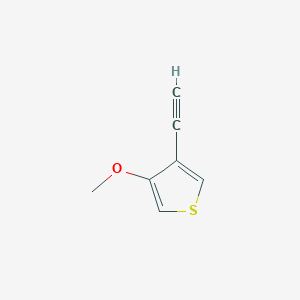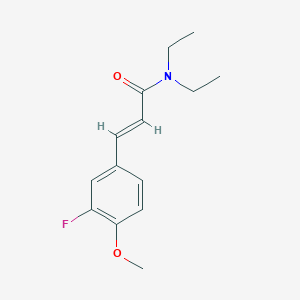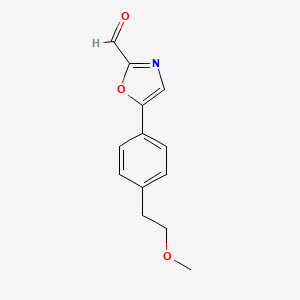
n-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is a synthetic compound that features both imidazole and pyrrole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation reaction of 1,2-diamines with aldehydes or ketones.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using halogenated propyl derivatives.
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the coupling of the imidazole and pyrrole moieties through an amidation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The brominated pyrrole moiety can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to DNA or proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Shares the imidazole and propyl chain but lacks the pyrrole and bromine moieties.
4-Bromo-1H-pyrrole-2-carboxamide: Contains the pyrrole and bromine moieties but lacks the imidazole and propyl chain.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrrole-2-carboxamide is unique due to the combination of imidazole and pyrrole rings, along with the bromine substitution. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H13BrN4O |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
4-bromo-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H13BrN4O/c12-9-6-10(15-7-9)11(17)14-2-1-4-16-5-3-13-8-16/h3,5-8,15H,1-2,4H2,(H,14,17) |
Clave InChI |
JWKMBADWOGXTRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)



![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
![N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14898403.png)






